molecular formula C9H14O3 B110659 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol CAS No. 91798-92-4

2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

Cat. No. B110659
CAS RN: 91798-92-4
M. Wt: 170.21 g/mol
InChI Key: HSNUDHDRWVLMOO-UHFFFAOYSA-N
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Description

The compound "2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can provide insights into the analysis of similar dioxolane derivatives. Dioxolanes are a class of heterocyclic organic compounds that are known for their applications in various fields, including as solvents and fuel additives .

Synthesis Analysis

The synthesis of dioxolane derivatives can be achieved through different methods. For instance, 2-Methyl-1,3-dioxolane-2-ethanol, a compound with a similar dioxolane structure, was synthesized from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst and ethyl acetate as the reaction solvent . This suggests that similar synthetic routes could potentially be applied to synthesize the compound , with adjustments for the specific functional groups present.

Molecular Structure Analysis

The molecular structure of dioxolane derivatives is characterized by a 1,3-dioxolane ring, which can be modified with various substituents. The presence of different functional groups can significantly affect the physical and chemical properties of these compounds. For example, the introduction of a but-3-ynyl group in the compound of interest could influence its reactivity and interaction with other molecules .

Chemical Reactions Analysis

Dioxolane derivatives can undergo various chemical reactions. The study on the preparation of 2-Methyl-1,3-dioxolane-2-ethanol and its subsequent bromination to form 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane demonstrates the reactivity of such compounds under different conditions . These reactions are crucial for the modification and functionalization of dioxolane derivatives for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxolane derivatives can be studied through experimental data such as densities, speeds of sound, and thermodynamic properties. For example, the solubility of a dioxolane mixture in water was found to be significantly lower than that of common gasoline oxygenates, indicating its potential as a sustainable gasoline blending component . Additionally, the interaction between binary mixtures of alkoxy alkanols and alcohols was investigated, providing insights into the molecular interactions and structural variations of such compounds .

Scientific Research Applications

Renewable Gasoline and Solvents

The derivative 2,3-Butanediol (2,3-BD), related to the chemical structure of 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, can be dehydrated to form a mixture of 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes and 4,5-dimethyl-2-isopropyl dioxolanes. These compounds exhibit high octane values and low water solubility, making them suitable for use as sustainable gasoline blending components, diesel oxygenates, or industrial solvents (Harvey, Merriman & Quintana, 2016).

Reactions and Synthesis

1,3-Dioxolane derivatives, similar in structure to 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, can be synthesized through various reactions, including O-alkylation, O-acylation, and condensation with phenyl isocyanate. These processes can lead to the creation of derivatives with different functional properties (Raskil’dina, Borisova & Zlotskii, 2018).

Surface Tension and Density in Mixtures

Studies on mixtures involving 1,3-dioxolane reveal insights into the nature and type of intermolecular interactions in binary mixtures. These studies are crucial for understanding the properties of 1,3-dioxolane and its derivatives in various applications, including their use in renewable resources or as solvents (Calvo, Pintos, Amigo & Bravo, 2004).

Fuel Additives from Biomass

The conversion of biomass into useful organic compounds is gaining interest, and derivatives of 1,3-dioxolane, structurally related to 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol, are being explored as potential replacements for common fuel additives. This transition is particularly relevant for the synthesis of environmentally friendly fuel additives from renewable resources (Fan, Yan, Tao, Evans, Xiao & Kou, 2009).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statement P261 is also associated with this compound .

Future Directions

The future directions for this compound are not specified in the available data. Its use in the synthesis of kinase inhibitors suggests potential applications in drug development and proteome profiling .

properties

IUPAC Name

2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-3-4-9(5-6-10)11-7-8-12-9/h1,10H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNUDHDRWVLMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(OCCO1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

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